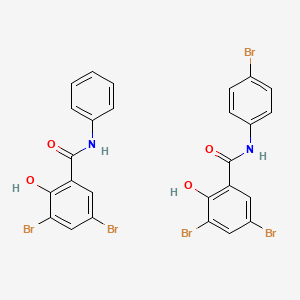
Tempasept
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tempasept is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique molecular structure, which allows it to participate in a wide range of chemical reactions and exhibit significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tempasept typically involves a multi-step process that includes the following key steps:
Initial Formation: The starting materials undergo a series of reactions, including condensation and cyclization, to form the core structure of this compound.
Functionalization: Various functional groups are introduced to the core structure through reactions such as halogenation, nitration, and sulfonation.
Purification: The crude product is purified using techniques like recrystallization, chromatography, and distillation to obtain high-purity this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving high-pressure and high-temperature environments.
Chemical Reactions Analysis
Types of Reactions
Tempasept undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction of this compound is achieved using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: this compound participates in nucleophilic and electrophilic substitution reactions, where functional groups are replaced by others, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Halogens, alkylating agents; various solvents and catalysts depending on the specific reaction.
Major Products
Scientific Research Applications
Tempasept is widely used in scientific research due to its diverse chemical properties and biological activities. Some of its key applications include:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a catalyst in various reactions.
Biology: Employed in biochemical assays and as a probe to study cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Tempasept involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, this compound may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Its molecular structure allows it to interact with multiple targets, making it a versatile compound in therapeutic research.
Properties
CAS No. |
8015-34-7 |
|---|---|
Molecular Formula |
C26H17Br5N2O4 |
Molecular Weight |
820.9 g/mol |
IUPAC Name |
3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide;3,5-dibromo-2-hydroxy-N-phenylbenzamide |
InChI |
InChI=1S/C13H8Br3NO2.C13H9Br2NO2/c14-7-1-3-9(4-2-7)17-13(19)10-5-8(15)6-11(16)12(10)18;14-8-6-10(12(17)11(15)7-8)13(18)16-9-4-2-1-3-5-9/h1-6,18H,(H,17,19);1-7,17H,(H,16,18) |
InChI Key |
IYQJXWQLSOKQSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)O.C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Br)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















